molecular formula C16H23NO5 B8014388 (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid

Cat. No.: B8014388
M. Wt: 309.36 g/mol
InChI Key: HHLRSIRFPJAVAT-UHFFFAOYSA-N
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Description

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid typically involves multiple steps, starting from readily available starting materialsThe final step often involves the deprotection of the Boc group under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetic acid
  • 4-[(2-Methylpropan-2-yl)oxycarbonylamino]benzoic acid
  • 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid

Uniqueness

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is unique due to its combination of aromatic and aliphatic components, which provides it with distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is a chiral compound notable for its potential biological activities and applications in pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, a phenyl ring with an isopropoxy substituent, and a carboxylic acid moiety, which together contribute to its unique chemical properties. The following sections detail its synthesis, biological activities, and relevant research findings.

  • Molecular Formula : C₁₆H₂₃NO₅
  • Molecular Weight : 309.36 g/mol

The synthesis of this compound typically involves several organic chemistry techniques, including the protection of amines and subsequent reactions to form the desired amino acid structure. The Boc group can be removed through acid-catalyzed hydrolysis or nucleophilic attack by amines, allowing for further chemical modifications and peptide synthesis.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical intermediate. The following subsections summarize key findings related to its biological interactions.

Binding Affinity and Mechanisms

Preliminary studies indicate that this compound may exhibit unique binding characteristics due to modifications on the phenyl ring. Investigations into its binding affinity with various receptors or enzymes are essential for understanding its pharmacological effects. Similar compounds have shown that structural modifications can significantly alter interaction profiles, suggesting that this compound may also possess unique pharmacodynamics.

Case Studies and Research Findings

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundPotential Peptide IntermediateN/A
4-Amino-N-phenylbenzamideAurora-A Inhibition0.075
Xanthone 37Antitumor Activity8.67
Compound 28bAurora-A Selectivity0.32

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-yloxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-10(2)21-12-8-6-11(7-9-12)13(14(18)19)17-15(20)22-16(3,4)5/h6-10,13H,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLRSIRFPJAVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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